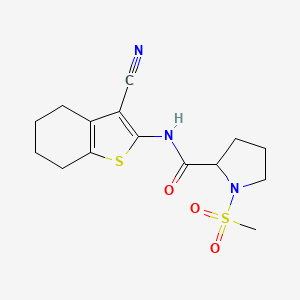![molecular formula C19H18N4O2 B6588063 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamide CAS No. 1203115-28-9](/img/structure/B6588063.png)
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamide, also known as 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-(pyridin-3-ylmethyl)propanamide, is a synthetic compound with potential applications in scientific research. This compound is a member of the pyridazinone class of heterocyclic compounds and is composed of a pyridazinone ring, an oxo group, and an amide group. It has been studied for its potential use in the development of new drugs, as well as its ability to act as an antioxidant and anti-inflammatory agent.
Wirkmechanismus
Target of Action
The primary target of F5652-0022 is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
F5652-0022 acts as a highly selective agonist for the Thyroid Hormone Receptor β (THR-β) . By binding to this receptor, it triggers a series of biochemical reactions that lead to changes in lipid metabolism .
Biochemical Pathways
The activation of the Thyroid Hormone Receptor β (THR-β) by F5652-0022 affects the lipid metabolism pathway . The downstream effects of this activation are primarily beneficial effects on lipid levels .
Result of Action
The activation of the Thyroid Hormone Receptor β (THR-β) by F5652-0022 leads to beneficial effects on lipid levels . It’s important to note that any adverse effects, including cardiac effects, are mediated by thyroid hormone receptor α (thr-α) .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamideyl-1,6-dihydropyridazin-1-yl-N-(pyridin-3-ylmethyl)propanamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for a variety of experiments. However, there are also some limitations to its use. It is not yet fully understood how it works, and it is not yet known if it has any long-term effects.
Zukünftige Richtungen
The potential applications of 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamideyl-1,6-dihydropyridazin-1-yl-N-(pyridin-3-ylmethyl)propanamide are numerous and continue to be explored. Future research could focus on understanding the mechanism of action of this compound, as well as its long-term effects. Additionally, research could focus on developing new drugs based on this compound, as well as exploring its potential use in cancer research and the treatment of neurological disorders. Additionally, research could focus on exploring the potential use of this compound as an antioxidant and anti-inflammatory agent.
Synthesemethoden
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamideyl-1,6-dihydropyridazin-1-yl-N-(pyridin-3-ylmethyl)propanamide can be synthesized in a three-step process. The first step involves the reaction of 2-chloro-3-phenyl-1,6-dihydropyridazin-1-amine with pyridine-3-carbonitrile in the presence of an acid catalyst. This reaction produces 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamideyl-1,6-dihydropyridazin-1-yl-N-(pyridin-3-ylmethyl)propanamide and pyridine-3-carboxylic acid. The second step involves the conversion of the pyridine-3-carboxylic acid to pyridine-3-carbonitrile using a base. The final step involves the reaction of the 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamideyl-1,6-dihydropyridazin-1-yl-N-(pyridin-3-ylmethyl)propanamide with propionic acid in the presence of an acid catalyst, which produces the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(pyridin-3-yl)methyl]propanamideyl-1,6-dihydropyridazin-1-yl-N-(pyridin-3-ylmethyl)propanamide has been studied for its potential applications in scientific research. It has been used in the development of new drugs, as it has been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It has also been studied for its potential use in cancer research, as it has been shown to have anti-cancer properties.
Eigenschaften
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(19(25)21-13-15-6-5-11-20-12-15)23-18(24)10-9-17(22-23)16-7-3-2-4-8-16/h2-12,14H,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSDDWFDTSLLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-chlorothiophen-2-yl)formamido]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B6587985.png)
![N-(4-fluorophenyl)-4-{[(4-methylthiophen-2-yl)formamido]methyl}piperidine-1-carboxamide](/img/structure/B6587990.png)
![N-(4-fluorophenyl)-4-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]methyl}piperidine-1-carboxamide](/img/structure/B6587991.png)
![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6587993.png)

![1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6588007.png)
![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B6588020.png)
![3-methyl-7-(2-methylprop-2-en-1-yl)-8-[4-(2-phenylethyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6588034.png)
![4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide](/img/structure/B6588055.png)
![2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6588070.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6588078.png)
![2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6588079.png)
![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B6588083.png)
![3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6588086.png)